ethyl 4-{N-[(6-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate
Description
This compound is a piperazine derivative featuring a 6-methoxyindole-2-carbonyl group linked via a beta-alanyl spacer. Piperazine scaffolds are widely utilized in medicinal chemistry due to their versatility in interacting with biological targets, such as neurotransmitter receptors (e.g., serotonin, dopamine) . The ethyl carboxylate group enhances solubility and modulates pharmacokinetic properties.
Properties
Molecular Formula |
C20H26N4O5 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
ethyl 4-[3-[(6-methoxy-1H-indole-2-carbonyl)amino]propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H26N4O5/c1-3-29-20(27)24-10-8-23(9-11-24)18(25)6-7-21-19(26)17-12-14-4-5-15(28-2)13-16(14)22-17/h4-5,12-13,22H,3,6-11H2,1-2H3,(H,21,26) |
InChI Key |
NEBGOLBDNKKXRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCNC(=O)C2=CC3=C(N2)C=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{N-[(6-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where the indole derivative reacts with piperazine in the presence of a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{N-[(6-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-{N-[(6-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-{N-[(6-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogues
Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate ()
- Structure : Combines a piperidine core with a 2-methoxyphenyl-substituted piperazine.
- Synthesis : Reductive amination of N-carbethoxy-4-piperidone with 1-(2-methoxyphenyl)piperazine using NaBH₃CN .
- Comparison: The absence of an indole moiety and the presence of a methoxyphenyl group reduce electronic similarity to the target compound.
4-(2-((1-(3-(1H-Indol-2-yl)phenyl)piperidin-4-yl)amino)ethyl)piperazine-1-carboxylate ()
- Structure: Features an indole-2-yl group attached via a phenyl-piperidine-ethylamino linker to piperazine.
- Synthesis : Reductive amination using Ti(OiPr)₄ and NaBH(OAc)₃ .
- Comparison : The indole is indirectly linked through a phenyl-piperidine system, contrasting with the direct carbonyl-beta-alanyl connection in the target. This structural difference may alter receptor affinity due to steric and electronic effects.
Ethyl 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate ()
- Structure: Incorporates a pyridazinone core and 2-fluorophenylpiperazine.
- Synthesis : Nucleophilic substitution of 3,6-dichloropyridazine with (2-fluorophenyl)piperazine .
- The pyridazinone core replaces the indole, shifting the pharmacophore profile toward different biological targets.
Structure-Activity Relationship (SAR) Insights
Comparative Data Table
Biological Activity
Ethyl 4-{N-[(6-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This compound, characterized by its unique structure, combines elements of piperazine and indole, which are known for their diverse biological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:
- Antidepressant Effects : Indole derivatives are often linked to modulation of serotonin receptors, suggesting potential antidepressant properties.
- Neuroprotective Activity : Some studies have indicated that piperazine derivatives can inhibit acetylcholinesterase, which may contribute to neuroprotective effects in conditions such as Alzheimer's disease .
The proposed mechanism involves the interaction of the compound with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction may lead to enhanced mood and cognitive function, making it a candidate for further investigation in treating mood disorders.
Case Studies
- Acetylcholinesterase Inhibition : A study on piperazine derivatives demonstrated that certain modifications could enhance binding affinity to acetylcholinesterase, indicating a potential role in cognitive enhancement and neuroprotection .
- Serotonin Receptor Modulation : Research has shown that indole derivatives can act as agonists or antagonists at various serotonin receptors, influencing mood and anxiety levels. The specific activity of this compound on these receptors remains to be fully elucidated but is a promising area for future studies .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
